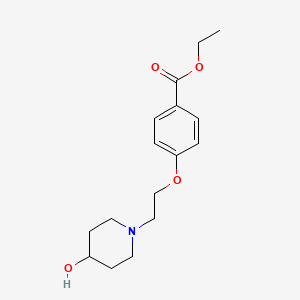

Ethyl 4-(2-(4-hydroxypiperidin-1-yl)ethoxy)benzoate

Overview

Description

Ethyl 4-(2-(4-hydroxypiperidin-1-yl)ethoxy)benzoate is a chemical compound that is not directly described in the provided papers. However, the papers do discuss various ethyl benzoate derivatives, which can provide insights into the general class of compounds to which Ethyl 4-(2-(4-hydroxypiperidin-1-yl)ethoxy)benzoate belongs. These compounds are of interest due to their potential biological activities and their structural properties, which can be tailored by modifying the substituents on the benzene ring or the ester group .

Synthesis Analysis

The synthesis of related compounds involves the formation of ester linkages and the introduction of various substituents to the benzene ring. For instance, the synthesis of potential metabolites of a related ethyl benzoate compound involved the use of stereospecific oxidizing reagents and conditions, such as SeO2 and Clorox bleach, to introduce different functional groups to the benzopyran moiety . Another compound, designed as an anti-juvenile hormone agent, was prepared by attaching a 4-ethoxycarbonyl group to the benzene ring, which was crucial for its biological activity . These methods could potentially be adapted for the synthesis of Ethyl 4-(2-(4-hydroxypiperidin-1-yl)ethoxy)benzoate by substituting the appropriate functional groups.

Molecular Structure Analysis

The molecular structure of ethyl benzoate derivatives is often determined using techniques such as single-crystal X-ray crystallography. For example, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was elucidated using this method, revealing intramolecular hydrogen bonding and intermolecular interactions that contribute to the compound's stability . Similarly, the molecular stacking and conformation of another derivative were established based on crystallographic data, which also highlighted the influence of alkyl chain length on mesogenic behaviors . These findings suggest that the molecular structure of Ethyl 4-(2-(4-hydroxypiperidin-1-yl)ethoxy)benzoate could also exhibit specific conformational features and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of ethyl benzoate derivatives can vary depending on the substituents present. The papers describe the synthesis of compounds with different reactive groups, such as the transformation of enyne derivatives into ethane derivatives via hydrogenation . This indicates that the chemical reactions involving Ethyl 4-(2-(4-hydroxypiperidin-1-yl)ethoxy)benzoate would depend on the functional groups attached to the piperidine and benzoate moieties, which could affect its reactivity and the types of chemical transformations it can undergo.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Optical Properties :

- Schiff base compounds derived from ethyl-4-amino benzoate, including Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate(EHB), have been synthesized and studied for their nonlinear refractive index (NRI) and optical limiting (OL) properties, suggesting potential use in optical limiters (Abdullmajed et al., 2021).

Structural Studies :

- The structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, a related compound, has been determined through X-ray crystallography, indicating its potential for further chemical applications and studies (Manolov et al., 2012).

Potential Metabolites Synthesis :

- Research on synthesizing potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate, a structurally similar compound, has been conducted, which is important for understanding its metabolic pathways (Sunthankar et al., 1993).

Biological Activity Studies :

- Ethyl 4-[2-(6-Methyl-3-pyridyloxy)butyloxy]benzoate, structurally similar to the queried compound, has been studied for its anti-juvenile hormone activity, impacting insect development and metamorphosis (Ishiguro et al., 2003).

Hydrogen-bonded Supramolecular Structures :

- The hydrogen-bonded supramolecular structures of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate have been analyzed, which could be relevant for the design of new materials or pharmaceuticals (Portilla et al., 2007).

Fluorinated Monomers for Liquid Crystals :

- Studies on fluorinated monomers containing ethyl 4-[4-(allyloxy)phenyl]benzoates have shown their potential to exhibit high smectogen properties, relevant for materials science and liquid crystal technology (Bracon et al., 2000).

Nonlinear Optical Properties :

- The nonlinear optical (NLO) properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives have been investigated, suggesting potential applications in NLO materials (Kiven et al., 2023).

Safety and Hazards

properties

IUPAC Name |

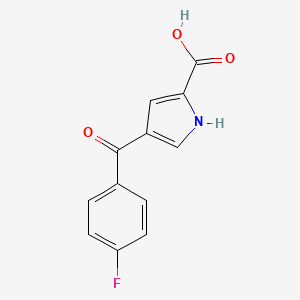

ethyl 4-[2-(4-hydroxypiperidin-1-yl)ethoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-2-20-16(19)13-3-5-15(6-4-13)21-12-11-17-9-7-14(18)8-10-17/h3-6,14,18H,2,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXIGWAZBJFECN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCCN2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594785 | |

| Record name | Ethyl 4-[2-(4-hydroxypiperidin-1-yl)ethoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-(4-hydroxypiperidin-1-yl)ethoxy)benzoate | |

CAS RN |

937601-92-8 | |

| Record name | Ethyl 4-[2-(4-hydroxy-1-piperidinyl)ethoxy]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-[2-(4-hydroxypiperidin-1-yl)ethoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

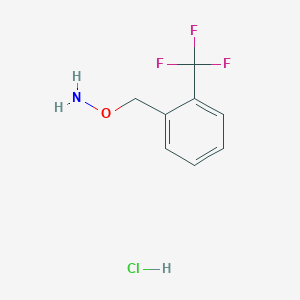

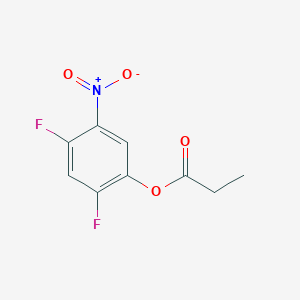

![[2-(4-Chlorophenoxy)-5-nitrophenyl]methanol](/img/structure/B1320547.png)

![1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride](/img/structure/B1320550.png)

amino}ethyl)(methyl)amino]methyl}phenol](/img/structure/B1320557.png)

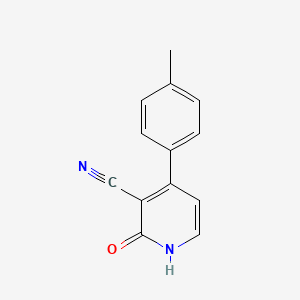

![Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate](/img/structure/B1320567.png)